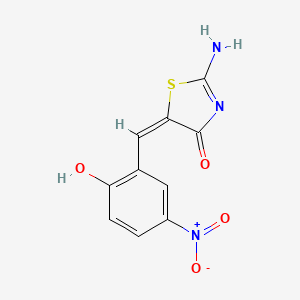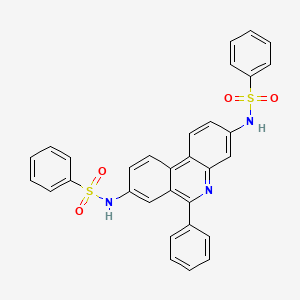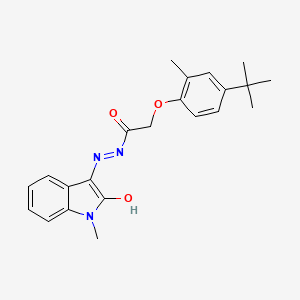![molecular formula C16H11IN2O2S B6098742 2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B6098742.png)
2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone selectively binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative effects on cancer cells. It has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of using 2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone in lab experiments is its selectivity for EGFR tyrosine kinase. This allows for more precise targeting of cancer cells, minimizing off-target effects. However, one limitation of using this compound is its potency, which may require higher concentrations to achieve desired effects.
将来の方向性
There are several future directions for research on 2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone. One potential direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential in treating cancers that are resistant to current EGFR inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone can be synthesized using a multi-step synthesis process. The initial step involves the reaction of 2-aminobenzophenone with iodine and potassium carbonate to form 4-iodo-2-aminobenzophenone. This intermediate is then reacted with thiourea to form 2-[(4-iodo-2-aminophenyl)thio]-1-phenylethanone. The final step involves the substitution of the iodine atom with a hydroxyl group using sodium hydroxide and hydrogen peroxide to form this compound.
科学的研究の応用
2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by selectively blocking the EGFR tyrosine kinase, which is overexpressed in many types of cancer. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
特性
IUPAC Name |
6-iodo-2-phenacylsulfanyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O2S/c17-11-6-7-13-12(8-11)15(21)19-16(18-13)22-9-14(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOVMLKEBMNVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-(4-iodophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6098688.png)
![7-(isoquinolin-5-ylcarbonyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6098697.png)

![1-[4-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)phenyl]ethanone](/img/structure/B6098707.png)
![1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6098711.png)
![7-(4-benzyl-1-piperazinyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6098718.png)
![1'-ethyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6098720.png)
![2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6098726.png)
![(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6098732.png)

![3-tert-butyl-1-ethyl-9-methyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6098761.png)